molecular formula C8H11ClN2O3S B12998794 5-Chloro-4-propoxypyridine-3-sulfonamide

5-Chloro-4-propoxypyridine-3-sulfonamide

Cat. No.: B12998794
M. Wt: 250.70 g/mol
InChI Key: MXODCVDKHPITKN-UHFFFAOYSA-N
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Description

5-Chloro-4-propoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11ClN2O3S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound is characterized by the presence of a chloro group, a propoxy group, and a sulfonamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-propoxypyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-propoxypyridine with a sulfonamide reagent. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling methods. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-propoxypyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Chloro-4-propoxypyridine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-4-propoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication, making sulfonamides effective antibacterial agents. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxypyridine-3-sulfonamide
  • 4-Chloro-3-propoxypyridine-2-sulfonamide
  • 5-Bromo-4-propoxypyridine-3-sulfonamide

Uniqueness

5-Chloro-4-propoxypyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the propoxy group provides additional steric and electronic effects. The sulfonamide group is crucial for its biological activity, particularly its antibacterial properties.

Biological Activity

5-Chloro-4-propoxypyridine-3-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the realm of antibacterial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a propoxy group at the 4-position. The sulfonamide functional group is known for its role in inhibiting bacterial growth by interfering with folate synthesis.

Compound Structure Features Unique Characteristics
This compoundChlorine at 5-position, propoxy at 4-positionPotentially different antibacterial spectrum
SulfadiazineSulfanilamide derivative with pyrimidine ringBroad-spectrum antibacterial activity
SulfamethoxazoleSulfanilamide derivative with methyl groupUsed in combination therapies

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folate in bacteria. This inhibition disrupts bacterial growth and replication, making these compounds valuable in treating bacterial infections. Specifically, sulfonamides compete with para-aminobenzoic acid (PABA) for binding sites on DHPS, leading to effective inhibition of folate synthesis .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. A study indicated that similar compounds showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective against common pathogens .

Case Study: Antibacterial Efficacy

  • Pathogen Tested: Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC): Data indicate an MIC value comparable to established sulfonamides.
  • Outcome: The compound effectively inhibited bacterial growth, supporting its potential as an antibacterial agent.

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against other sulfonamides. For instance, research has shown that while sulfadiazine is effective against a broad spectrum of bacteria, the chlorinated derivative may exhibit unique activity profiles due to its structural differences .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies suggest that the compound possesses favorable absorption characteristics and moderate stability in biological systems. Its solubility and distribution parameters are being investigated to understand better its potential therapeutic window.

Properties

Molecular Formula

C8H11ClN2O3S

Molecular Weight

250.70 g/mol

IUPAC Name

5-chloro-4-propoxypyridine-3-sulfonamide

InChI

InChI=1S/C8H11ClN2O3S/c1-2-3-14-8-6(9)4-11-5-7(8)15(10,12)13/h4-5H,2-3H2,1H3,(H2,10,12,13)

InChI Key

MXODCVDKHPITKN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=NC=C1S(=O)(=O)N)Cl

Origin of Product

United States

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